4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
Description
The compound 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide (hereafter referred to as the "target compound") is a benzamide derivative featuring a dimethylsulfamoyl group at the para position of the benzene ring. Its structure includes a tetrahydrothiophen-3-yl moiety (1,1-dioxidized) and an isobutyl group as substituents on the amide nitrogen.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S2/c1-13(2)11-19(15-9-10-25(21,22)12-15)17(20)14-5-7-16(8-6-14)26(23,24)18(3)4/h5-8,13,15H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEHVPPCUITHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, focusing on antitumor and antimicrobial activities, as well as its mechanisms of action based on recent research findings.
Chemical Structure
The molecular formula of the compound is , and its structural features suggest it may interact with biological systems through various mechanisms. The presence of a sulfamoyl group and a tetrahydrothiophene moiety indicates potential for diverse biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity . In vitro assays have been conducted on several cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358).
Key Findings:
- IC50 Values: The compound demonstrated varying effectiveness across different cell lines:
- A549:
- HCC827:
- NCI-H358:
These values indicate significant cytotoxicity against these cancer cell lines, suggesting that the compound may inhibit cell proliferation effectively.
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown antimicrobial activity against various pathogens. Studies have tested its efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
Activity Data:
- The compound exhibited notable inhibition zones in agar diffusion tests, although specific quantitative data (e.g., MIC values) were not provided in the available literature.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary insights suggest:
- DNA Interaction: Similar compounds have been shown to bind within the minor groove of DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition: The sulfamoyl group may interact with enzymes involved in cell proliferation or survival pathways.
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Lung Cancer Models: In a study using 2D and 3D culture systems, the compound showed higher effectiveness in 2D assays compared to 3D models, indicating a need for further optimization in drug delivery systems.
- Combination Therapies: Research is ongoing into the use of this compound in combination with established chemotherapeutics to enhance efficacy while minimizing toxicity.
Comparison with Similar Compounds
Sulfamoyl-Containing Benzamides
Compound 50 (N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide)
- Structural Differences : Replaces the tetrahydrothiophen and isobutyl groups with a 4-bromophenylthiazole ring.
- Activity : Demonstrated potent NF-κB signal prolongation in a high-throughput screen (HTS), enhancing adjuvant activity when combined with toll-like receptor (TLR) agonists .
- Key Insight : The thiazole ring may improve cellular permeability compared to the target compound’s tetrahydrothiophen moiety, though this remains speculative without direct data.
(E)-N-(6-(N,N-Dimethylsulfamoyl)benzothiazole-2-yl)-3-(3,4,5-Trimethoxyphenyl) Acrylamide
- Structural Differences : Incorporates a benzothiazole core linked to a trimethoxyphenyl acrylamide.
- Activity : Part of a patent for therapeutic agents, though specific indications are undisclosed. The benzothiazole group may confer enhanced binding to kinase targets due to planar aromaticity .
Comparison Table 1: Sulfamoyl-Containing Benzamides
Sulfonamide Derivatives
4-Methyl-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Structural Differences : Substitutes the sulfamoyl group with a sulfonamide linkage and adds a methyl-oxazole ring.
- Activity : Synthesized for antimicrobial screening, highlighting the role of sulfonamide groups in targeting bacterial enzymes (e.g., carbonic anhydrase) .
- Key Insight : The target compound’s dimethylsulfamoyl group may reduce metabolic instability compared to sulfonamides, though this requires validation.
Tetrahydrothiophen-Containing Analogs
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide
- Structural Differences : Replaces the dimethylsulfamoyl group with a hexyloxy chain and substitutes isobutyl with 4-isopropylbenzyl.
Comparison Table 2: Tetrahydrothiophen-Containing Benzamides
Mechanistic and Pharmacokinetic Considerations
- Sulfamoyl vs.
- Tetrahydrothiophen Dioxide : The 1,1-dioxide group may enhance solubility via polar interactions, contrasting with aromatic heterocycles (e.g., thiazole in Compound 50), which prioritize target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
